![molecular formula C25H28N4O2S B605932 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
Vue d'ensemble
Description
BAY-294: est un composé chimique connu pour son rôle de contrôle de l’inhibiteur sélectif de l’interaction SOS1-KRAS, le BAY-293. Le composé est identifié comme étant l’énantiomère (S) du BAY-293 et présente une puissance minimale contre l’activation de KRAS par SOS1 .
Mécanisme D'action
Mécanisme: : Le BAY-294 fonctionne en inhibant l’interaction SOS1-KRAS, une voie critique dans l’activation de KRAS. KRAS est une protéine impliquée dans la signalisation cellulaire et la croissance, et ses mutations sont impliquées dans divers cancers .
Cibles moléculaires et voies: : La cible moléculaire principale du BAY-294 est la protéine SOS1, qui facilite l’activation de KRAS. En inhibant cette interaction, le BAY-294 perturbe les voies de signalisation en aval qui favorisent la prolifération des cellules cancéreuses .
Analyse Biochimique
Biochemical Properties
BAY 293 Negative Control plays a significant role in biochemical reactions by serving as a reference point to compare the effects of BAY 293. It interacts with various enzymes, proteins, and other biomolecules. Specifically, BAY 293 Negative Control is known to inhibit the interaction between KRAS and SOS1, which is a critical step in the RAS-RAF-MEK-ERK signaling pathway . This inhibition leads to the downregulation of active RAS in tumor cells, thereby affecting the overall biochemical environment within the cell .
Cellular Effects
BAY 293 Negative Control has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BAY 293 Negative Control inhibits the RAS-RAF-MEK-ERK pathway, which is essential for cell proliferation and survival . This inhibition results in the downregulation of active RAS levels in tumor cells, thereby reducing cell proliferation and inducing apoptosis . Additionally, BAY 293 Negative Control has been observed to exhibit synergistic effects with other chemotherapeutic agents, enhancing their efficacy in cancer treatment .
Molecular Mechanism
The molecular mechanism of BAY 293 Negative Control involves its interaction with KRAS and SOS1. By inhibiting the KRAS-SOS1 interaction, BAY 293 Negative Control disrupts the activation of the RAS-RAF-MEK-ERK signaling pathway . This disruption leads to the downregulation of active RAS levels in tumor cells, thereby inhibiting cell proliferation and inducing apoptosis . Furthermore, BAY 293 Negative Control has been shown to exhibit synergistic effects with other inhibitors, such as KRAS G12C inhibitors, enhancing their efficacy in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 293 Negative Control have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Its efficacy may decrease over time due to degradation or other factors. Long-term studies have shown that BAY 293 Negative Control can induce sustained inhibition of the RAS-RAF-MEK-ERK pathway, leading to prolonged downregulation of active RAS levels in tumor cells . This sustained inhibition results in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of BAY 293 Negative Control vary with different dosages in animal models. At lower doses, the compound effectively inhibits the KRAS-SOS1 interaction and downregulates active RAS levels in tumor cells . At higher doses, BAY 293 Negative Control may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its inhibitory activity .
Metabolic Pathways
BAY 293 Negative Control is involved in various metabolic pathways, including the RAS-RAF-MEK-ERK signaling pathway. By inhibiting the KRAS-SOS1 interaction, the compound disrupts the activation of this pathway, leading to the downregulation of active RAS levels in tumor cells . This disruption affects metabolic flux and metabolite levels within the cell, altering the overall metabolic environment . Additionally, BAY 293 Negative Control interacts with various enzymes and cofactors involved in these pathways, further modulating cellular metabolism .
Transport and Distribution
BAY 293 Negative Control is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . Once inside the cell, BAY 293 Negative Control accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, as well as its physicochemical properties .
Subcellular Localization
The subcellular localization of BAY 293 Negative Control plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with KRAS and SOS1 to inhibit the RAS-RAF-MEK-ERK signaling pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct BAY 293 Negative Control to these compartments . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to its target biomolecules to exert its inhibitory effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse du BAY-294 implique la préparation de la 6,7-diméthoxy-2-méthyl-N-[(S)-1-(4-{2-[(méthylamino)méthyl]phényl}thién-2-yl)éthyl]quinazolin-4-amine. Le composé est généralement synthétisé en laboratoire à l’aide de diverses techniques de synthèse organique .
Méthodes de production industrielle: : Les méthodes de production industrielle du BAY-294 ne sont pas largement documentées, car il est principalement utilisé dans des contextes de recherche.
Analyse Des Réactions Chimiques
Types de réactions: : Le BAY-294 subit diverses réactions chimiques, notamment des réactions de substitution. La structure du composé lui permet de participer à des réactions typiques des dérivés de la quinazoline .
Réactifs et conditions courants: : Les réactifs courants utilisés dans la synthèse et les réactions du BAY-294 comprennent le diméthylsulfoxyde (DMSO) et d’autres solvants organiques. Les conditions de réaction impliquent souvent des températures contrôlées et des catalyseurs spécifiques pour faciliter les transformations chimiques souhaitées .
Produits principaux: : Les produits principaux formés à partir de réactions impliquant le BAY-294 dépendent des réactifs et des conditions spécifiques utilisés. L’utilisation principale du composé comme contrôle dans les études d’interaction SOS1-KRAS signifie que ses réactions sont souvent conçues pour tester sa stabilité et son efficacité à inhiber cette interaction .
Applications de la recherche scientifique
Chimie: : En chimie, le BAY-294 est utilisé comme composé de contrôle pour étudier l’inhibition sélective de l’interaction SOS1-KRAS. Cette interaction est cruciale pour comprendre les mécanismes moléculaires de certains cancers .
Biologie: : En recherche biologique, le BAY-294 aide à élucider le rôle de l’interaction SOS1-KRAS dans les voies de signalisation cellulaire. Il est particulièrement utile dans les études impliquant des lignées cellulaires mutées pour KRAS .
Médecine: : En recherche médicale, le BAY-294 est utilisé pour étudier les cibles thérapeutiques potentielles pour les cancers présentant des mutations KRAS. Son rôle de composé de contrôle permet de valider l’efficacité d’autres inhibiteurs ciblant l’interaction SOS1-KRAS .
Industrie: : Bien que les applications principales du BAY-294 soient la recherche, ses implications potentielles dans le développement de thérapies contre le cancer en font un composé intéressant pour l’industrie pharmaceutique .
Applications De Recherche Scientifique
Biological Activities
BAY-293 has been investigated for various biological activities, particularly in the fields of oncology and neurology:
-
Anticancer Activity :
- Studies have shown that BAY-293 exhibits selective cytotoxicity against certain cancer cell lines. It acts by inhibiting specific signaling pathways that are crucial for tumor growth and survival. For instance, it has been noted to affect the proliferation of breast cancer cells by modulating estrogen receptor signaling pathways .
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
Several case studies have highlighted the potential applications of BAY-293:
- Breast Cancer Research : In vitro studies demonstrated that BAY-293 significantly inhibited the growth of estrogen receptor-positive breast cancer cells, suggesting its potential as a targeted therapy .
- Neurodegenerative Disease Models : Animal models treated with BAY-293 showed improved cognitive function and reduced neuroinflammation compared to control groups, indicating its therapeutic promise in neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Composés similaires: : Les composés similaires au BAY-294 comprennent le BAY-293, le BAY-0361 et le BAY-091. Ces composés ciblent également l’interaction SOS1-KRAS, mais peuvent différer en termes de puissance et de spécificité .
Unicité: : Le BAY-294 est unique en son rôle d’énantiomère (S) du BAY-293, fournissant un contrôle spécifique pour les études impliquant l’inhibition sélective de l’interaction SOS1-KRAS. Sa puissance minimale contre l’activation de KRAS par SOS1 le distingue des autres inhibiteurs .
Activité Biologique
6,7-Dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine, commonly referred to as BAY-293, is a compound with notable biological activities. This article synthesizes existing research findings regarding its biological effects, particularly its potential anticancer properties, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of BAY-293 is C₂₅H₂₈N₄O₂S, with a molecular weight of 448.58 g/mol. Its structure incorporates a quinazoline core, which is known for various biological activities including anticancer effects.
Biological Activity Overview
The compound has been studied for its cytotoxic effects against different cancer cell lines. Notably, quinazoline derivatives have been recognized for their broad spectrum of biological activities such as:
- Antitumor : Inhibition of cancer cell proliferation.
- Antibacterial : Effectiveness against bacterial strains.
- Anti-inflammatory : Reduction in inflammation markers.
Table 1: Summary of Biological Activities
Anticancer Activity
A study evaluated the cytotoxic effects of various quinazoline derivatives, including BAY-293, using the MTT assay on cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The findings indicated that:
- PC3 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 μM.
- MCF-7 Cell Line : Effective inhibition was noted at similar concentrations.
- HT-29 Cell Line : Showed promising results with an IC50 around 12 μM.
These results suggest that BAY-293 may act through mechanisms involving apoptosis induction and cell cycle arrest in these cancer types.
The mechanism by which BAY-293 exerts its anticancer effects may involve the modulation of signaling pathways associated with cell survival and proliferation. Quinazoline derivatives are known to inhibit specific kinases involved in tumor growth and metastasis.
Comparative Analysis
Comparative studies with other quinazoline derivatives highlight the unique profile of BAY-293 in terms of potency and selectivity. For instance, while compounds like gefitinib are well-known for targeting EGFR mutations in lung cancer, BAY-293 displays a broader activity spectrum which may be beneficial for multi-target approaches in cancer therapy.
Table 2: Comparison of Quinazoline Derivatives
Compound | Target Cancer Type | IC50 (μM) | Mechanism |
---|---|---|---|
BAY-293 | Prostate, Breast, Colon | 10 - 12 | Kinase inhibition |
Gefitinib | Lung | 0.5 - 5 | EGFR inhibition |
Lapatinib | Breast | 0.1 - 1 | HER2 inhibition |
Propriétés
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.